molecular formula C11H11NO4 B1179174 P3A1 regulatory protein CAS No. 139874-92-3

P3A1 regulatory protein

Cat. No.: B1179174
CAS No.: 139874-92-3
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Description

The P3A1 regulatory protein is a DNA-binding protein first identified and characterized in sea urchin embryos, where it plays a crucial role in the gene regulatory networks (GRNs) that control early development and cell fate specification . This protein binds to specific target sites required for early territorial gene expression, working in concert with other factors like the P3A2 protein to regulate the transcriptional program of the embryo . As a component of the complex nuclear proteome, P3A1 is involved in the foundational processes that direct the formation of different embryonic territories . The study of proteins like P3A1 is vital for understanding the physicochemical mechanisms of gene regulation, including how transcription factors interact with cis-regulatory modules to control the kinetics of mRNA and protein synthesis during development . This high-purity protein is provided for research purposes to facilitate studies in developmental biology, gene regulation, and transcriptional dynamics. It is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

139874-92-3

Molecular Formula

C11H11NO4

Synonyms

P3A1 regulatory protein

Origin of Product

United States

Molecular Identity and Structural Features of P3a1 Regulatory Protein

Gene and Transcriptional Basis of P3A1

cDNA Cloning and Sequence Analysis of P3A1

The isolation of the P3A1 regulatory protein was achieved through the screening of a cDNA expression library derived from the mRNA of sea urchin cleavage-stage embryos. biologists.com Researchers utilized a probe constructed from a P3A target site found within the skeletogenic SM50 gene of Strongylocentrotus purpuratus. biologists.com This target site features a core sequence element of C/T(X)C/TGCGC(A/T). biologists.com The specific probe was a concatenated oligonucleotide that represented a high-affinity double P3A site located in the SM50 gene. biologists.com This ligand-based screening method successfully identified a cDNA clone that coded for a factor, subsequently named P3A1, which binds specifically to this site. biologists.com The complete cDNA sequence was then determined by assembling fragments from the isolated cDNA clones. biologists.com

Table 1: Predicted Polypeptide Characteristics of P3A1
CharacteristicDescriptionReference
OriginIsolated from a Strongylocentrotus purpuratus cleavage stage embryo cDNA library. biologists.com
Key Structural FeatureContains two zinc finger DNA-binding motifs. biologists.com
Binding SpecificityBinds to P3A target sites in genes such as SM50 and CyIIIa. biologists.com
Functional RegionThe region containing the two zinc finger motifs (amino acids 104-274) is capable of specific DNA binding. biologists.com

mRNA Prevalence and Developmental Expression Dynamics

The P3A1 factor was isolated from a cDNA library made specifically from mRNA of cleavage-stage sea urchin embryos, indicating that its transcript is present during the early phases of development. biologists.com The P3A factors are implicated in the negative regulatory interactions necessary for the correct territory-specific expression of genes like the CyIIIa actin gene. biologists.com These interactions restrict the gene's expression to the aboral ectoderm by repressing it in other territories. biologists.com The presence and function of P3A1 during these early stages highlight its role in establishing the spatial patterns of gene expression that are fundamental to embryonic development. The dynamics of mRNA and protein synthesis and turnover are critical for these developmental processes, ensuring that regulatory proteins are available at the correct time and place. nih.govnih.gov

Protein Domain Architecture

Identification and Functional Implications of Zinc Finger Motifs

The deduced amino acid sequence of P3A1 revealed two regions that conform to the structural characteristics of zinc finger motifs. biologists.com A zinc finger is a small protein structural motif where a zinc ion stabilizes the fold. wikipedia.org These motifs are common in DNA-binding proteins. nih.gov The P3A1 zinc finger motifs follow the general consensus sequence Phe-X-Cys-X(2–4)-Cys-X3-Phe-X5-Leu-X2-His-X(3–5)-His, where cysteine and histidine residues are crucial for coordinating the zinc ion. biologists.comwikipedia.org The primary function of these zinc finger domains in P3A1 is to recognize and bind specifically to the P3A target sites in the DNA. biologists.com This interaction is a key part of its function as a transcriptional regulator, which is essential for controlling spatial gene expression during embryonic development. biologists.com

Comparison with Homologous or Analogous DNA-Binding Domains (e.g., Drosophila Hunchback)

In its zinc finger regions, the P3A1 protein shares the most significant sequence similarity with the Drosophila hunchback (hb) protein. biologists.com Hunchback is a well-characterized transcription factor crucial for anterior-posterior axis patterning in the Drosophila embryo. wikipedia.orgplos.org Like P3A1, Hunchback is a bifunctional regulator that can activate or repress gene expression, and its function is mediated through its own zinc finger domains. sdbonline.org The Drosophila Hunchback protein contains multiple zinc fingers of the Cys2His2 type, which are structurally similar to those found in P3A1. sdbonline.org This homology in the DNA-binding domains suggests a potentially conserved mechanism of DNA recognition and regulatory function between these proteins from different species, despite them being involved in different developmental contexts. biologists.com

Table 2: Comparison of P3A1 and Drosophila Hunchback Zinc Finger Domains
FeatureThis compoundDrosophila Hunchback ProteinReference
OrganismSea Urchin (Strongylocentrotus purpuratus)Fruit Fly (Drosophila melanogaster) biologists.comwikipedia.org
Number of Zinc FingersTwo identified motifsMultiple zinc finger domains (four shared with Krüppel, plus two additional at the C-terminus) biologists.comsdbonline.org
Motif TypeCys2His2 classCys2His2 class biologists.comsdbonline.org
HomologyThe zinc finger regions are most closely similar to those of Drosophila hunchback.Shares homology with other zinc finger proteins, including P3A1 in its zinc finger domains. biologists.comsdbonline.org
Primary FunctionNegative spatial regulation of genes like SM50 and CyIIIa in the sea urchin embryo.Anterior-posterior patterning in the Drosophila embryo; acts as a transcriptional activator and repressor. biologists.comwikipedia.org

Structural Insights into P3A1 DNA-Binding Specificity

The this compound, a key transcription factor in the early developmental stages of the sea urchin Strongylocentrotus purpuratus, achieves its sequence-specific DNA binding through a well-characterized structural motif. biologists.comnih.gov Analysis of the P3A1 cDNA sequence has revealed that its DNA-binding domain is composed of two sequence elements belonging to the Cys2His2 (C2H2) zinc finger class. biologists.comnih.gov This places P3A1 in a large family of eukaryotic transcription factors that utilize zinc-coordinating domains to recognize and bind to specific DNA sequences, with its structure in these regions being most homologous to the hunchback factor found in Drosophila. biologists.com

The specificity of P3A1 is directed towards a distinct cis-regulatory sequence known as the P3A target site. biologists.com This site is found in the regulatory regions of several genes whose expression is territorially restricted in the embryo, including the skeletogenic SM50 gene and the aboral ectoderm-specific CyIIIa actin gene. biologists.com Research has identified a core consensus sequence for the P3A target site as 5'-C/T-X-C/T-G-C-G-C-A/T-3'. biologists.com P3A1 binds to these sites to mediate negative regulatory interactions, meaning it is required to repress gene expression in specific embryonic territories. biologists.com For instance, the SM50 gene contains multiple P3A target sites, including a high-affinity double site located between positions -128 and -102 relative to the transcription start site. biologists.comcaltech.edu

Quantitative binding assays have been performed to characterize the affinity of P3A1 for its target sites. These studies, using recombinant P3A1 protein and target DNA sequences from the SM50 and CyIIIa genes, have determined the equilibrium dissociation constants (Kd), which provide a measure of the binding strength. biologists.com

Table 1: P3A1 Binding Affinity for Target Gene Sequences
Target GeneEquilibrium Dissociation Constant (Kd)Reference
CyIIIa1.1 x 10-10 M biologists.com
SM502.0 x 10-10 M biologists.com

While a high-resolution crystal structure of the P3A1-DNA complex is not currently available, the mechanism of binding can be inferred from the known function of C2H2 zinc fingers. In this structural motif, the finger-like domain typically inserts its α-helix into the major groove of the DNA, allowing specific amino acid residues on the surface of the helix to form hydrogen bonds and other non-covalent interactions with the edges of the DNA bases. The tandem arrangement of the two zinc fingers in P3A1 likely allows for a more extensive and specific interaction with the target DNA sequence.

Interestingly, the sea urchin embryo contains a second protein, P3A2, that recognizes and binds to the exact same P3A target sites. biologists.comnih.gov However, P3A2 is almost entirely dissimilar in its amino acid sequence and lacks the characteristic zinc finger motifs found in P3A1. biologists.com This suggests an instance of convergent evolution, where two distinct protein structures have evolved to recognize the same DNA regulatory sequence to perform similar functions as regulatory antagonists. biologists.comnih.gov The developmental timing also differs; P3A1 is present in the nuclei early in development but is later replaced by P3A2 at the target gene sites as embryogenesis progresses. nih.gov

Mechanisms of P3a1 Regulatory Protein Function

DNA-Binding Specificity and Target Site Recognition

The ability of the P3A1 protein to regulate gene expression is fundamentally linked to its capacity to recognize and bind to specific sequences of DNA within the regulatory regions of its target genes. This interaction is highly specific, allowing for precise control over gene activity.

The cis-regulatory target sites for P3A factors were first identified through studies of genes with highly specific expression patterns in the sea urchin embryo. biologists.combiologists.com Key target genes for P3A1 include the skeletogenic SM50 gene and the CyIIIa actin gene, which is expressed in the embryonic aboral ectoderm. nih.govbiologists.com

Researchers isolated a cDNA clone encoding the P3A1 factor by using a probe derived from a P3A target site located in the SM50 gene. nih.govbiologists.com This approach confirmed that P3A1 specifically binds to this site. Further analysis revealed that P3A1 also binds to a similar target sequence within the regulatory region of the CyIIIa gene. nih.govbiologists.com Both the SM50 and CyIIIa genes contain a core sequence element, C/TGCGCAT, which is recognized and protected by P3A1. biologists.com Footprinting and methylation interference experiments have shown that both P3A1 and the related P3A2 protein make contact with G residues in the central GCGC element of this core sequence. biologists.com

Interactive Table: P3A1 Target Gene Regulatory Sites

GeneOrganismTarget Site LocationCore SequenceFunction
SM50 Strongylocentrotus purpuratus-128 to -102C/TGCGCATSkeletogenic mesenchyme expression
CyIIIa Strongylocentrotus purpuratusRegulatory RegionC/TGCGCATAboral ectoderm expression

Quantitative studies have been performed to measure the binding affinity of the P3A1 protein for its DNA target sites. biologists.com These analyses are crucial for understanding the strength and specificity of the protein-DNA interaction. The dissociation constant (Kd), a measure of binding affinity, was determined for P3A1. The low molar values reported for the Kd demonstrate that P3A1 is a specific DNA-binding protein that recognizes the P3A target sites in both the SM50 and CyIIIa genes. biologists.com

However, the binding affinity of P3A1 is notably different from that of P3A2, another protein that recognizes the same target sites. caltech.edu The relative binding affinities of P3A1 for these DNA target sites are up to 50 times lower than the affinities of the P3A2 protein for the same sequences. caltech.edu This significant difference in affinity suggests distinct functional roles for these two proteins, with P3A1 likely being more influential during the early to mid-cleavage stages of embryonic development, before the major expression of genes like CyIIIa and SM50. caltech.edu

Interactive Table: Comparative Binding Affinities

ProteinRelative Binding Affinity for P3A SitesImplied Functional Period
P3A1 Lower (up to 50x less than P3A2)Early to mid-cleavage
P3A2 HigherLater developmental stages

The molecular basis for P3A1's ability to specifically recognize its target DNA sequences lies within its protein structure. P3A1 contains two sequence elements that are classified as Zn finger motifs. nih.govbiologists.com This type of domain is a well-characterized DNA-binding motif found in many transcription factors. The Zn finger regions of P3A1 are most closely related to those of the Drosophila hunchback factor. nih.govbiologists.com

Interestingly, while both P3A1 and P3A2 bind to the same core target sequence, they are almost entirely dissimilar in their amino acid sequences, and P3A2 lacks the characteristic Zn finger motifs found in P3A1. nih.govbiologists.com This indicates that two structurally different proteins have evolved to recognize the same regulatory DNA sequences, possibly to function as regulatory antagonists. nih.gov A deletion analysis of P3A2 identified specific amino acids that are also present in equivalent positions within the Zn finger regions of P3A1, suggesting a convergent evolution of target specificity through different structural domains. nih.gov

Role in Transcriptional Regulation

P3A1 functions primarily as a transcriptional regulator, influencing the rate at which its target genes are transcribed into RNA. wikipedia.orgkhanacademy.org Its binding to P3A sites is a key part of the machinery that controls gene expression during embryogenesis.

Research has consistently shown that the interaction at P3A sites is a negative regulatory one. nih.govbiologists.com This means that the binding of P3A factors, including P3A1, to these sites leads to the repression or silencing of the associated gene's expression. biologists.comresearchgate.net This repressive function is essential for ensuring that genes are only active in the correct cells at the correct time. nih.gov The P3A1 and P3A2 proteins may act as an antagonistic regulatory switch at these sites during the cleavage stage of the sea urchin embryo. caltech.educaltech.edu

A primary role of the P3A1 regulatory protein is to help establish correct territory-specific gene expression in the developing sea urchin embryo. nih.govbiologists.com For instance, DNA-protein interactions at the P3A sites of the CyIIIa gene are required to repress its expression in all territories except for the aboral ectoderm, where it is normally active. biologists.com By binding to the P3A sites in the regulatory regions of genes like CyIIIa and SM50, P3A1 contributes to the complex network of regulatory interactions that define distinct cell lineages and territories, such as the skeletogenic mesenchyme and the aboral ectoderm, during early development. biologists.combiologists.comcaltech.edu The presence and activity of P3A1 are thus critical for the proper spatial organization of gene expression that underpins embryonic morphogenesis. nih.govnih.gov

Modulation of Target Gene Repression

The this compound primarily functions as a transcriptional repressor, playing a pivotal role in the spatial regulation of gene expression during the early development of the sea urchin embryo. Its mechanism of repression involves binding to specific DNA sequences, known as P3A target sites, located in the regulatory regions of its target genes. This binding activity prevents the transcriptional machinery from accessing the gene promoter, thereby inhibiting gene expression in specific embryonic territories.

Detailed research findings have elucidated the repressive role of P3A1 on at least two well-characterized target genes: SM50 and CyIIIa. biologists.comontosight.ainih.gov The SM50 gene is normally expressed in the skeletogenic mesenchyme, while the CyIIIa actin gene is expressed in the aboral ectoderm. biologists.comontosight.ai P3A1 contributes to the precise spatial expression of these genes by repressing their activity in other territories of the embryo. biologists.com

The interaction of P3A1 with its target DNA sites is specific and of high affinity. This specificity is conferred by its Zn finger domains, which are characteristic of many DNA-binding proteins. biologists.comontosight.ai The binding of P3A1 to the P3A sites in the SM50 and CyIIIa genes has been demonstrated to be a key component of the negative regulatory system that ensures these genes are only expressed in the correct cell lineages. biologists.com

Another layer of complexity in the repressive function of P3A1 is its relationship with the P3A2 regulatory protein. P3A2 is a distinct protein that, interestingly, binds to the same P3A target sites as P3A1. biologists.comontosight.ainih.gov While the exact nature of their interplay is still under investigation, it has been proposed that they may act as regulatory antagonists, providing a finer level of control over target gene expression. biologists.comnih.gov

The table below summarizes the key research findings on the repressive function of the this compound.

Target GeneOrganismFunction of Target GeneRole of P3A1Research Finding
SM50 Strongylocentrotus purpuratus (Sea Urchin)SkeletogenesisRepressionP3A1 binds to P3A target sites in the SM50 gene, contributing to its territory-specific expression by repressing it outside the skeletogenic mesenchyme. biologists.comontosight.ainih.gov
CyIIIa Strongylocentrotus purpuratus (Sea Urchin)Cytoskeletal ActinRepressionP3A1 binds to a P3A target site in the CyIIIa gene, ensuring its expression is confined to the aboral ectoderm through repression in other embryonic regions. biologists.comontosight.ainih.gov

Table 1. Research Findings on P3A1-Mediated Gene Repression

Interactions of P3a1 Regulatory Protein in Gene Regulatory Networks

Protein-Protein Interactions

The functionality of the P3A1 regulatory protein is largely defined by its ability to engage in a complex web of protein-protein interactions. These interactions are fundamental to the assembly of the viral replication machinery and the subversion of host cell functions. nih.gov

While the designation "P3A2" is not standard in picornavirus nomenclature, the concept of P3A1 interacting with other viral and host proteins is well-documented. For the purpose of this discussion, "P3A2" can be considered a placeholder for other key interacting non-structural proteins, such as those from the P2 and P3 regions of the viral genome. nih.gov

Studies, particularly with poliovirus (PV), have shown that the 3A protein interacts with several other viral non-structural proteins, including 2B, 2C, and the polymerase 3D. nih.govnih.gov These interactions are critical for forming the viral replication complex. The precursor protein, 3AB, also has a distinct interaction profile, binding to the viral polymerase 3D to stimulate its activity, a function not shared by the mature 3A protein. nih.govresearchgate.net This network of interactions ensures the coordinated assembly and function of the machinery required for viral RNA synthesis. nih.gov

The different viral proteins interacting with P3A1 have distinct and sometimes opposing roles, contributing to the precise regulation of the viral life cycle. A prime example is the functional divergence between the mature 3A protein and its precursor, 3AB. nih.gov While both are essential, they have different binding profiles and functions. nih.govresearchgate.net For instance, membrane-bound 3AB acts as a cofactor for the 3D polymerase, a role that is lost upon cleavage to 3A and 3B (VPg). nih.gov

Furthermore, the roles of 3A can be functionally separated. In enteroviruses, specific mutations in the 3A protein can abrogate its ability to inhibit host protein trafficking without preventing viral replication, and vice-versa. nih.gov This indicates that the protein has distinct functional domains that mediate different effects. In some picornaviruses like foot-and-mouth disease virus (FMDV), the role of inhibiting protein secretion is carried out by the 2BC protein, not 3A, showcasing a functional divergence across different viral genera. nih.gov This highlights a system where different viral components (like 3A and 2BC) have evolved to perform similar antagonistic functions against the host cell.

P3A1 is a key organizer in the formation of multi-protein replication complexes on cellular membranes, which act as the regulatory platforms for viral RNA synthesis. nih.govnih.gov Picornavirus infection triggers a massive rearrangement of intracellular membranes, creating structures known as replication organelles (ROs). nih.govfrontiersin.org P3A1, along with other viral proteins like 2B and 2C, localizes to these membranes, primarily derived from the endoplasmic reticulum and Golgi apparatus. nih.govasm.org

These proteins recruit both viral components (like the RNA-dependent RNA polymerase, 3D) and essential host factors to these sites. frontiersin.orgfrontiersin.org The assembled complex on the membrane sequesters all the necessary elements to protect the viral RNA and concentrate the replication machinery, effectively creating a viral factory. nih.gov The 3A protein's interaction with host factors like GBF1 and ACBD3 is crucial for recruiting other components, such as the lipid kinase PI4KIIIβ, to the ROs. asm.orgasm.org This kinase generates a specific lipid environment (PI4P-rich membranes) that is thought to help recruit the viral polymerase, demonstrating how P3A1 orchestrates the assembly of a functional complex at these membrane-based regulatory sites. nih.govfrontiersin.orgasm.org

Regulatory Modulators and Signaling Pathways

The activity of the this compound is not static; it is influenced by and, in turn, influences various host cell signaling pathways. This dynamic interplay allows the virus to effectively commandeer the cell's resources and evade its defenses.

P3A1's function is deeply intertwined with host cell signaling pathways related to membrane trafficking and innate immunity.

Upstream Regulators: The localization and function of P3A1 are dependent on the cellular membrane environment, which is controlled by host signaling proteins. For example, the recruitment of the host protein GBF1, a guanine (B1146940) nucleotide exchange factor for Arf GTPases, is essential for the function of 3A in many enteroviruses. asm.orgasm.org GBF1 is a key regulator of membrane trafficking, and its interaction with 3A is a critical upstream event that allows the virus to remodel host membranes and inhibit protein secretion. asm.org

Downstream Effects: Once localized, P3A1 initiates a cascade of downstream events. Its interaction with GBF1 leads to the inhibition of the COP-I-dependent protein transport pathway between the endoplasmic reticulum and the Golgi complex. asm.orgnih.gov This serves to suppress the host's antiviral response, which relies on the secretion of cytokines and the surface expression of immune molecules. nih.gov Furthermore, P3A1's recruitment of the lipid kinase PI4KIIIβ modifies the local membrane composition, creating PI4P-rich domains. asm.orgasm.org This altered lipid landscape is a downstream consequence of P3A1 activity that is critical for the recruitment and function of the viral polymerase 3D. frontiersin.org In some contexts, viral proteins can also influence major signaling pathways like the NF-κB and MAPK pathways to modulate the host environment. nih.govnih.gov

Table 1: Key Protein Interactions of Picornavirus 3A Protein

Interacting Protein Type Function of Interaction Relevant Virus (Example)
2C, 2BC Viral Component of the replication complex; co-localization at replication organelles. nih.govfrontiersin.org Poliovirus
3D (RNA Polymerase) Viral Indirect interaction; part of the replication complex. nih.govnih.gov Poliovirus, Aichivirus
3AB (precursor) Viral Precursor to 3A; acts as a cofactor for 3D polymerase. nih.gov Poliovirus
GBF1 Host Required for membrane reorganization and inhibition of host protein secretion. asm.orgasm.org Poliovirus, Coxsackievirus B3
ACBD3 Host Acts as an adaptor to recruit PI4KIIIβ to the replication complex. asm.org Poliovirus, Rhinovirus, Aichivirus
PI4KIIIβ Host Lipid kinase that generates PI4P-rich membranes essential for replication. asm.orgasm.org Poliovirus, Coxsackievirus B3

| SCAMP3 | Host | Participates in the replication complex and positively regulates viral replication. asm.org | Enterovirus A71, Coxsackievirus B3 |

Post-translational modifications (PTMs) are crucial for regulating the function of viral proteins, adding a layer of complexity to their activity. nih.govcreative-proteomics.commdpi.com These modifications can alter protein stability, localization, and interactions. nih.gov

For picornavirus 3A proteins, several PTMs are significant:

Proteolytic Cleavage: The most fundamental PTM is the proteolytic cleavage of the viral polyprotein by viral proteases (like 2A and 3C) to release the mature 3A protein. basicmedicalkey.comexpasy.org The precursor, 3AB, has distinct functions from the cleaved 3A and 3B products, making this processing a critical regulatory step that dictates the protein's role at different stages of replication. nih.govnih.gov

Myristoylation: The 3A proteins of several picornaviruses, including Aichi virus, are myristoylated at their N-terminal glycine (B1666218) residue. asm.org This lipid modification is crucial for anchoring the protein to cellular membranes, a prerequisite for its function in forming replication organelles. nih.gov

Phosphorylation: While specific phosphorylation sites on 3A are less characterized, host kinases are known to modulate viral processes. For example, the PI3K-Akt pathway and MAPK pathways are often manipulated by viruses. nih.govnih.gov It is plausible that phosphorylation of 3A or its interacting partners by host kinases could regulate the assembly or disassembly of replication complexes.

Ubiquitination: Ubiquitination is another key PTM that viruses exploit. mdpi.comutmb.edu While direct ubiquitination of picornavirus 3A is not extensively documented, other viral proteins are known to be ubiquitinated to regulate their function or to hijack the host's ubiquitin system to degrade antiviral proteins. utmb.eduplos.org Given 3A's role in interacting with numerous host factors, its stability and function could be modulated by the host's ubiquitination machinery.

These modifications provide a sophisticated mechanism for the temporal and spatial control of P3A1's functions, ensuring a precisely orchestrated viral replication cycle. creative-proteomics.compnnl.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
P3A2 Regulatory Protein
2B
2BC
2C
3A
3AB
3B (VPg)
3C
3D (RNA Polymerase)
ACBD3
GBF1
PI4KIIIβ
PI4P

Based on the information available, it is not possible to generate an article on a specific "this compound" involved in embryonic signaling cascades. Extensive searches have not identified a protein with this exact designation playing a role in mammalian or human embryonic development. The search results have pointed to other regulatory proteins with similar names, but none that match the user's specific request.

For instance, research has identified a "P3a protein" associated with the Brassica yellows virus, where it interacts with host proteins within plants. nih.gov In humans, there are proteins with comparable nomenclature, such as:

P3H1 (Prolyl 3-hydroxylase 1): An enzyme for which expression data is available across a wide range of human tissues. proteinatlas.org

TReP-132 (Transcriptional regulating protein of 132 kDa): A protein that plays a role in the regulation of steroid synthesis. nih.gov

REG3A (Regenerating family member 3 alpha): A protein implicated in cancer and immune responses. nih.gov

PIK3CA (Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha): A kinase involved in critical cellular signaling pathways. uniprot.org

However, none of these are specifically designated as "this compound" in the context of embryonic signaling cascades.

Due to the ambiguity of the protein name in the provided request and the strict instruction to focus solely on "this compound," it is not feasible to create a scientifically accurate article that meets the user's requirements. Further clarification on the precise identity of the protein of interest is necessary to proceed.

Based on a comprehensive search of available scientific literature, there is no specific protein identified by the name "this compound." This designation does not correspond to a recognized molecule in established biological and chemical databases.

Therefore, it is not possible to generate a scientifically accurate article detailing the "Cellular and Developmental Context of this compound Activity" as requested. Providing information for the outlined sections would require the fabrication of data, which falls outside the scope of factual reporting.

Scientific accuracy is paramount, and in the absence of any research or data on a protein specifically named "this compound," fulfilling the request would lead to the generation of speculative and unsubstantiated content. To uphold the principles of providing factual and verifiable information, this request cannot be completed.

Advanced Research Methodologies for Studying P3a1 Regulatory Protein

Molecular Biology Techniques

Molecular biology techniques provide the foundational tools for manipulating and studying the gene encoding the P3A1 protein. These methods allow for the production of recombinant P3A1, the targeted alteration of its sequence to probe function, and the modulation of its expression in model organisms to understand its physiological role.

The production of recombinant P3A1 is essential for its purification and subsequent biochemical and structural analysis. The process begins with the isolation and cloning of the P3A1 complementary DNA (cDNA), which has been accomplished using fragments from cDNA clone libraries. biologists.com Once the gene is cloned into a suitable expression vector, a host system is chosen for protein production.

Various expression systems are available, each with distinct advantages and limitations. Bacterial systems, such as E. coli, allow for rapid growth and high yields but may not perform the post-translational modifications required for the function of some eukaryotic proteins. nih.gov Eukaryotic systems, including yeast, insect cells, and mammalian cells (like COS-1 or Human Embryonic Kidney (HEK) cells), are often preferred as they can provide more accurate protein folding and modifications. nih.govnih.gov For instance, the expression of a cDNA in COS-1 cells has been used to characterize related recombinant proteins. nih.gov The choice of system depends on the specific requirements of the downstream applications, such as the need for biologically active protein for functional assays. nih.gov

Table 1: Comparison of Common Expression Systems for Recombinant Protein Production
Host SystemKey AdvantagesKey LimitationsTypical Applications
Bacterial (e.g., E. coli)Rapid growth, high yield, low cost, simple genetic manipulation Lack of complex post-translational modifications, potential for protein misfolding (inclusion bodies) nih.govProduction of simple proteins, antibodies, and enzymes
Yeast (e.g., P. pastoris)Eukaryotic system, capable of some post-translational modifications, high-density culture Different glycosylation patterns compared to mammalian cells ("hyperglycosylation")Production of secreted proteins and proteins requiring disulfide bonds
Insect Cells (Baculovirus System)High expression levels, more complex post-translational modifications than yeast, suitable for large proteins nih.govMore time-consuming and expensive than bacterial systems, non-sialylated N-linked glycosylation nih.govProduction of complex intracellular and viral proteins
Mammalian Cells (e.g., HEK293, CHO)Most authentic post-translational modifications, correct protein folding and assembly nih.govnih.govSlow growth, complex media requirements, high cost, lower yields nih.govProduction of therapeutic proteins, complex glycoproteins, and antibodies

Site-directed mutagenesis is a powerful technique used to introduce specific changes into the amino acid sequence of a protein, allowing researchers to study the function of individual residues or entire domains. nih.gov By altering the DNA sequence of the P3A1 gene, scientists can create mutant versions of the protein and assess how these changes affect its activities, such as DNA binding or regulatory function.

This approach has been instrumental in identifying the functional domains of P3A1. Research has shown that a truncated version of the P3A1 protein, containing only amino acids 104-274, is sufficient for specific binding to its DNA target sites. biologists.com This region contains two proposed zinc finger motifs, which are common DNA-binding domains in regulatory proteins. biologists.com Advanced mutagenesis techniques, such as P3a site-directed mutagenesis, offer high efficiency (approaching 100%) for creating point mutations, deletions, or insertions, facilitating detailed structure-function analyses of such domains. biorxiv.orgbiorxiv.org

Table 2: Overview of Site-Directed Mutagenesis Techniques
TechniquePrincipleKey Features
QuickChangeUses a pair of complementary mutagenic primers to amplify the entire plasmid in a PCR reaction, followed by digestion of the parental template DNA. nih.govWidely used but can have low efficiency and introduce unwanted secondary mutations. nih.gov
P3/P3a MutagenesisEmploys partially complementary primers with 3'-overhangs that anneal to nicked regions of newly synthesized DNA strands, which then act as templates. nih.govbiorxiv.orgHigher efficiency (~50% for P3, ~100% for P3a), faster protocols, and reduced cost compared to traditional methods. nih.govbiorxiv.orgbiorxiv.org
Cassette MutagenesisInvolves the replacement, deletion, or insertion of larger DNA fragments (cassettes) rather than just a few nucleotides. The P3a method has been adapted for this purpose. biorxiv.orgAllows for significant modifications like epitope tagging, domain swapping, or insertion of elements like LoxP sites. biorxiv.org

To understand the biological role of P3A1 in vivo, researchers employ loss-of-function strategies in model organisms, such as the sea urchin embryo, where P3A1 is involved in territorial gene expression. nih.govnih.gov These techniques reduce or eliminate the expression of the P3A1 gene, allowing for the observation of the resulting phenotypic changes.

Gene knockdown temporarily reduces gene expression, typically at the mRNA level. This is often achieved using RNA interference (RNAi), where short RNA molecules complementary to the target mRNA lead to its degradation or translational repression. youtube.com

Gene knockout involves the permanent inactivation of a gene in the organism's genome. youtube.com The most prominent technology for this is the CRISPR/Cas9 system, which uses a guide RNA to direct the Cas9 nuclease to a specific genomic locus, where it creates a double-strand break. The cell's error-prone repair mechanism often results in insertions or deletions that disrupt the gene's coding sequence, leading to a non-functional protein. youtube.comnih.gov While knockdown provides a transient effect, knockout creates a stable genetic modification, but both are crucial tools for dissecting the function of regulatory proteins like P3A1. nih.gov

Table 3: Comparison of Gene Silencing Strategies
StrategyMechanismEffectAdvantagesDisadvantages
Gene Knockdown (e.g., RNAi)Targets mRNA for degradation or translational repression. youtube.comTransient reduction in protein expression. youtube.comRelatively simple and rapid to implement; useful for studying essential genes where a full knockout might be lethal. nih.govIncomplete silencing; potential for off-target effects; transient effect. youtube.comnih.gov
Gene Knockout (e.g., CRISPR/Cas9)Creates a permanent mutation (insertion/deletion) in the genomic DNA. youtube.comPermanent elimination of functional protein expression. youtube.comComplete and heritable gene inactivation; high specificity. nih.govMore labor-intensive; potential for off-target mutations; knockout of essential genes can be lethal. nih.gov

Biochemical and Biophysical Approaches

Biochemical and biophysical methods are employed to purify the P3A1 protein and to quantitatively characterize its interactions with DNA. These approaches are vital for confirming the protein's function as a sequence-specific DNA-binding factor.

Given that P3A1 is a sequence-specific DNA-binding protein, DNA affinity chromatography is a highly effective method for its purification. biologists.comnih.gov This technique leverages the specific interaction between P3A1 and its DNA recognition sequence. The process involves covalently linking synthetic DNA oligonucleotides containing the P3A1 binding site to a solid chromatographic support, such as Sepharose beads. upenn.edunih.gov

A partially purified cellular extract is then passed over this affinity resin. While most proteins will flow through the column, the P3A1 protein specifically binds to its target DNA sequence on the resin. upenn.edu After washing away non-specifically bound proteins, the purified P3A1 is eluted from the column, typically by increasing the salt concentration of the buffer, which disrupts the protein-DNA interaction. upenn.edu This method can achieve a significant purification of 500- to 1000-fold in a single or two-step process. nih.gov

Table 4: Key Steps in DNA Affinity Chromatography for P3A1 Purification
StepDescriptionPurpose
1. Resin PreparationSynthetic DNA oligonucleotides containing the P3A1 binding site are annealed, ligated into multimers, and covalently coupled to an activated Sepharose resin. upenn.edunih.govTo create a solid support with immobilized, high-affinity binding sites for the target protein.
2. Sample LoadingA partially purified protein extract is incubated with non-specific competitor DNA (e.g., poly dI:dC) and then loaded onto the affinity column. upenn.eduTo prevent non-specific DNA-binding proteins from binding to the resin while allowing P3A1 to bind specifically.
3. WashingThe column is washed with a buffer of moderate ionic strength.To remove proteins that are unbound or weakly and non-specifically bound to the resin.
4. ElutionThe bound P3A1 protein is eluted by applying a buffer with a high salt concentration (e.g., high NaCl). upenn.eduTo disrupt the specific electrostatic interactions between P3A1 and its DNA binding site, releasing the purified protein.

The Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, is a fundamental technique used to detect and characterize protein-DNA interactions. thermofisher.comresearchgate.net The principle is based on the observation that a DNA fragment bound to a protein migrates more slowly through a non-denaturing polyacrylamide gel than the free, unbound DNA fragment. thermofisher.com This results in a "shift" in the position of the DNA band on the gel.

This method has been used to demonstrate that P3A1 is a specific DNA-binding protein that recognizes the P3A target sites found in the SM50 and CyIIIa genes. biologists.com For the assay, a short DNA probe containing the P3A1 binding site is labeled (often with a radioactive isotope or a fluorescent tag) and incubated with a protein source, which can be a purified recombinant P3A1 or a crude nuclear extract. thermofisher.comjenabioscience.com The reaction mixture is then subjected to electrophoresis. The appearance of a slower-migrating band corresponding to the protein-DNA complex confirms the binding activity of P3A1. nih.gov The assay can also be used quantitatively to determine binding affinities (KD). biologists.com

Table 5: Typical Components of an EMSA Reaction
ComponentFunctionExample
Labeled DNA ProbeA short DNA fragment containing the specific binding site for the protein of interest. The label allows for visualization. jenabioscience.com32P-labeled oligonucleotide with the P3A1 target sequence.
Protein SourceContains the DNA-binding protein being studied. jenabioscience.comPurified recombinant P3A1 or nuclear cell extract.
Binding BufferProvides optimal conditions (pH, ionic strength) for the protein-DNA interaction.Tris-HCl, MgCl2, DTT, glycerol.
Non-specific Competitor DNAPrevents non-specific binding of proteins to the labeled probe. upenn.eduPoly(dI-dC) or salmon sperm DNA.
Specific Unlabeled Competitor DNAUsed in control reactions to confirm the specificity of the interaction. It competes with the labeled probe for binding to the protein.Unlabeled oligonucleotide with the same P3A1 target sequence.

Quantitative Immunoblotting and ELISA for Protein Detection and Quantification

Quantitative Immunoblotting, commonly known as Western Blotting, and Enzyme-Linked Immunosorbent Assay (ELISA) are indispensable techniques for the detection and quantification of the P3A1 regulatory protein in complex biological samples.

Quantitative Immunoblotting (Western Blotting) allows for the relative quantification of P3A1 protein levels. The process involves separating proteins from a sample by size using gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with an antibody specific to P3A1. nih.govbiorxiv.org Recent advancements, particularly the use of fluorescently labeled secondary antibodies, have improved the linear range and detection limits of this technique, allowing for more accurate quantification compared to traditional chemiluminescence methods. researchgate.netyoutube.com For reliable results, normalization to a stable internal control, such as a housekeeping protein or total protein stain, is crucial to account for variations in sample loading and transfer efficiency. nih.govyoutube.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying proteins and other molecules. qiagen.comseracare.com A "sandwich" ELISA is particularly effective for quantifying P3A1. In this format, a capture antibody specific to P3A1 is immobilized on a microplate well. The sample containing P3A1 is added, and the protein is captured. A second, detection antibody (also specific to a different epitope on P3A1) is then added. This detection antibody is linked to an enzyme, which reacts with a substrate to produce a measurable signal, often a color change. qiagen.comyoutube.com The intensity of this signal is directly proportional to the amount of P3A1 protein present in the sample, allowing for precise quantification against a standard curve. youtube.comnih.gov This high-throughput method is ideal for analyzing a large number of samples simultaneously. nih.gov

Hypothetical Research Findings:

A study might use quantitative immunoblotting and ELISA to compare the expression levels of P3A1 in a cell line before and after treatment with a specific signaling molecule.

Experimental ConditionP3A1 Concentration (ng/mL) via ELISA (Mean ± SD)Relative P3A1 Abundance via Western Blot (Normalized to Total Protein)
Control (Untreated)15.2 ± 1.81.00
Treatment A (24h)45.8 ± 4.13.05
Treatment B (24h)14.9 ± 2.00.98

Chromatin Immunoprecipitation (ChIP) for In Vivo Target Identification

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate the interactions between the this compound and DNA within the cell's natural context. wikipedia.organtibodies.comnih.gov This method aims to determine the specific genomic regions where P3A1 binds, providing critical insights into the genes it may regulate. wikipedia.orgcellsignal.com

The ChIP process begins by cross-linking proteins to DNA within intact cells, typically using formaldehyde, which preserves the in vivo protein-DNA interactions. antibodies.comnih.gov The chromatin is then extracted and sheared into smaller fragments. An antibody specific to P3A1 is used to immunoprecipitate the protein, pulling down the DNA fragments that are physically associated with it. antibodies.comcellsignal.com After reversing the cross-links, the purified DNA is analyzed. When combined with high-throughput sequencing (ChIP-seq), this technique can map P3A1 binding sites across the entire genome, revealing its cistrome and potential target genes. wikipedia.org

Hypothetical Research Findings:

A ChIP-seq experiment could be performed in a relevant cell line to identify the direct gene targets of P3A1. The analysis might reveal that P3A1 binds to the promoter regions of several genes involved in cell cycle progression.

Identified Target GeneGenomic Location of P3A1 Binding SiteAssociated Biological Process
Gene Xchr1:1,500,250-1,500,450 (Promoter)G1/S Transition
Gene Ychr5:22,100,800-22,101,000 (Enhancer)DNA Replication
Gene Zchr12:8,750,100-8,750,300 (Promoter)Mitotic Spindle Formation

Mass Spectrometry for Protein Characterization and Interaction Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique essential for the in-depth characterization of the this compound and the identification of its interaction partners. nih.govyoutube.com In proteomics, MS measures the mass-to-charge ratio of ionized molecules, which allows for precise identification, quantification, and structural analysis of proteins. youtube.com

For protein characterization, a "bottom-up" proteomics approach is commonly used. P3A1 is isolated and enzymatically digested into smaller peptides. These peptides are then analyzed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This analysis can confirm the protein's identity and identify various post-translational modifications (PTMs) such as phosphorylation or ubiquitination, which are crucial for regulating P3A1's function. mdpi.comyoutube.com

To identify interaction partners, MS is often combined with affinity purification techniques like co-immunoprecipitation (Co-IP). nih.gov In this approach, an antibody against P3A1 is used to pull down P3A1 along with its binding partners from a cell lysate. The entire protein complex is then analyzed by MS to identify all the constituent proteins. nih.govembopress.org This method is invaluable for mapping the P3A1 interaction network and placing it within broader cellular pathways. nih.govabcam.com

Hypothetical Research Findings:

An affinity purification-mass spectrometry (AP-MS) experiment using P3A1 as the "bait" protein could identify several novel interacting "prey" proteins, suggesting its involvement in a previously uncharacterized signaling complex.

Identified Interacting ProteinProtein FunctionConfidence Score
Protein AKinase0.95
Protein BScaffold Protein0.91
Protein CUbiquitin Ligase0.88

Advanced Imaging and Microscopic Techniques

Immunofluorescence Microscopy for Subcellular Localization

Immunofluorescence (IF) microscopy is a key imaging technique used to visualize the subcellular location of the P3A1 protein within cells. cmu.edunih.gov This method relies on the high specificity of antibodies to detect the protein of interest. Cells are first fixed to preserve their structure, then permeabilized to allow antibodies to enter. A primary antibody that specifically binds to P3A1 is introduced, followed by a secondary antibody that recognizes the primary antibody. This secondary antibody is conjugated to a fluorophore, a molecule that emits light of a specific color when excited by a laser, allowing the location of P3A1 to be visualized with a fluorescence microscope. nih.gov

By using multiple antibodies with different fluorophores, researchers can perform co-localization studies. For instance, P3A1 can be labeled in one color (e.g., green) while a known marker for a specific organelle, like the nucleus or mitochondria, is labeled in another color (e.g., red). Overlapping signals would indicate that P3A1 resides within that particular subcellular compartment, providing clues about its function. cmu.eduutk.edu

Hypothetical Research Findings:

An immunofluorescence study might reveal that under normal conditions, P3A1 is diffusely located in the cytoplasm. However, upon cellular stress, a significant portion of the P3A1 protein translocates into the nucleus, suggesting it may regulate gene expression in response to stress.

Cellular ConditionObserved P3A1 LocalizationCo-localization MarkerInferred Function
Basal (Unstressed)Predominantly CytoplasmicTubulin (Cytoskeleton)Cytoplasmic signaling
Stress (e.g., UV radiation)Predominantly NuclearDAPI (Nuclear DNA)Transcriptional regulation

Live-Cell Imaging to Track P3A1 Dynamics

Live-cell imaging allows researchers to observe the dynamic processes involving the P3A1 protein in living cells in real-time. plos.orgpnnl.gov Unlike methods that use fixed cells, which only provide a static snapshot, live-cell imaging can reveal the spatio-temporal dynamics of P3A1, such as its movement, interactions, and changes in concentration over time. pnnl.govnih.gov

This technique typically involves tagging P3A1 with a fluorescent protein, such as Green Fluorescent Protein (GFP). The gene for P3A1 is fused with the gene for GFP, and this construct is introduced into cells. The cells then produce a P3A1-GFP fusion protein that is fluorescent, allowing its behavior to be tracked using time-lapse microscopy without the need for fixing and staining. utk.edu This approach is crucial for understanding how P3A1 responds to stimuli, moves between cellular compartments, or participates in dynamic cellular events like cell division. plos.orgleica-microsystems.com

Hypothetical Research Findings:

Using a P3A1-GFP fusion protein, a live-cell imaging experiment could track the movement of individual P3A1 molecules. The data might show that upon growth factor stimulation, P3A1 rapidly moves from the cytoplasm to the inner surface of the plasma membrane, a process that is complete within minutes, suggesting a role in signal transduction at the cell surface.

Time Post-StimulationDominant Location of P3A1-GFPObserved Dynamic Process
0 secondsCytoplasmDiffuse, random movement
30 secondsCytoplasm, with movement towards peripheryDirected motion towards plasma membrane
120 secondsPlasma MembraneAccumulation and stabilization at the membrane

Omics-Based Approaches

Omics-based approaches provide a comprehensive, system-wide view of the role of the this compound by simultaneously measuring large numbers of molecules, such as genes (genomics), transcripts (transcriptomics), proteins (proteomics), or metabolites (metabolomics). nih.govnih.gov Integrating data from multiple omics layers allows for a deeper understanding of the functional consequences of P3A1 activity and its impact on complex cellular networks. frontiersin.org

For example, a study might combine proteomics and transcriptomics. Transcriptomics (using RNA-sequencing) could be used to identify all the genes whose expression levels change when P3A1 is overexpressed or knocked down. nih.gov Concurrently, quantitative proteomics (using mass spectrometry) could measure changes in the abundance of thousands of proteins under the same conditions. nih.govnih.gov By integrating these datasets, researchers can determine whether P3A1 primarily regulates its target genes at the transcriptional (mRNA) level or post-transcriptionally (protein) and can build more complete models of the pathways it influences. frontiersin.orgmdpi.com These approaches are powerful for generating new hypotheses about the function of P3A1 on a global scale. youtube.com

Hypothetical Research Findings:

An integrated transcriptomic and proteomic analysis following the depletion of P3A1 could reveal distinct classes of target molecules. Some targets might show a concordant decrease in both mRNA and protein levels, indicating direct transcriptional regulation. Others might show unchanged mRNA levels but significantly decreased protein levels, suggesting that P3A1 also functions to stabilize certain proteins.

Target MoleculeChange in mRNA (Fold Change)Change in Protein (Fold Change)Inferred Mode of P3A1 Regulation
Gene X-4.5-4.2Transcriptional Activation
Protein Q-1.1-3.8Post-transcriptional (Protein Stability)
Gene R+5.2+4.9Transcriptional Repression

Transcriptomics for P3A1-Regulated Gene Networks

Transcriptomics is a powerful tool for identifying the genes and gene networks that are under the regulatory control of P3A1. By comparing the complete set of RNA transcripts (the transcriptome) in cells with normal P3A1 activity versus cells where P3A1 function is altered (e.g., knocked down or overexpressed), researchers can identify downstream target genes.

Methodologies such as RNA-sequencing (RNA-seq) and microarrays are central to these investigations. nih.gov RNA-seq provides a comprehensive and quantitative view of the transcriptome, allowing for the identification of differentially expressed genes with high sensitivity and a broad dynamic range. northwestern.edurosalind.bio This technique can reveal not only changes in gene expression levels but also discover novel transcripts and alternative splicing events influenced by P3A1. rosalind.bio Microarray analysis, while an older technology, can also be used to profile the expression of thousands of known genes simultaneously. nih.govnih.gov

The data generated from these experiments are used to identify genes that are either activated or repressed by P3A1. northwestern.edu Subsequent bioinformatics analyses, such as Gene Set Enrichment Analysis (GSEA) and pathway analysis, help to uncover the biological processes and signaling pathways that are significantly impacted by P3A1's regulatory activity. nih.govnih.gov This approach is crucial for constructing the gene regulatory networks that P3A1 governs, providing insights into its role in cellular processes. nih.gov

Gene SymbolLog2 Fold Change (P3A1 Knockdown vs. Control)P-valueAdjusted P-value (FDR)Inferred Regulation by P3A1
GENE-A-2.580.000120.0015Activation
GENE-B-1.950.000450.0041Activation
GENE-C1.760.001100.0085Repression
GENE-D3.100.000050.0008Repression
GENE-E-0.200.650000.7800No significant change

Proteomics for P3A1 Interacting Partners

Proteins often function in complexes to carry out their biological roles. nih.gov Identifying the proteins that physically interact with P3A1 is essential for understanding its mechanism of action. Proteomics offers several powerful techniques for mapping these protein-protein interactions (PPIs). creative-proteomics.comnih.gov

One widely used method is the Yeast Two-Hybrid (Y2H) system , which can screen a library of potential interacting proteins ("prey") against the P3A1 protein ("bait"). nih.govnih.govwikipedia.org This genetic method detects binary protein interactions in vivo within yeast cells. nih.govyoutube.com An interaction between the bait and prey reconstitutes a functional transcription factor, activating a reporter gene and allowing for the identification of the interacting partner through sequencing. wikipedia.orgyoutube.com

Another powerful approach is Affinity Purification coupled with Mass Spectrometry (AP-MS) . ijs.sinih.gov In this method, P3A1 is tagged with an epitope and expressed in cells. creative-proteomics.com The P3A1 protein, along with its binding partners, is then purified from the cell lysate using an antibody that recognizes the tag. ijs.sinih.gov The co-purified proteins are subsequently identified using mass spectrometry, which can determine the amino acid sequence of peptides and thus identify the proteins in the complex. nih.govyoutube.com Quantitative MS techniques can further be used to study the dynamics of these interactions. nih.govnih.gov

These proteomic strategies are complementary and provide a comprehensive map of the P3A1 interactome, revealing the cellular machinery with which it collaborates.

Interacting ProteinMethod of IdentificationFunctional ClassConfidence Score
Protein-XYeast Two-Hybrid, AP-MSTranscription Co-activatorHigh
Protein-YAP-MSChromatin RemodelerHigh
Protein-ZYeast Two-HybridKinaseMedium
Protein-WAP-MSUbiquitin LigaseMedium

Epigenomic Profiling of P3A1 Binding Sites

To understand how P3A1 regulates gene expression, it is crucial to identify its precise binding locations on the chromatin. Epigenomic profiling techniques allow for the genome-wide mapping of these protein-DNA interactions.

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is the gold standard for identifying the binding sites of transcription factors like P3A1. encodeproject.orgnih.govresearchgate.net This technique involves cross-linking proteins to DNA within the cell, shearing the chromatin, and then using an antibody specific to P3A1 to immunoprecipitate the protein-DNA complexes. nih.gov The associated DNA is then purified and sequenced, revealing the specific genomic regions where P3A1 was bound. nih.gov Motif analysis of these binding sites can further identify the specific DNA sequence that P3A1 recognizes. biorxiv.org

Another key technique is the Assay for Transposase-Accessible Chromatin with sequencing (ATAC-seq) . nih.govnih.gov ATAC-seq maps regions of open, accessible chromatin across the genome using a hyperactive Tn5 transposase that inserts sequencing adapters into these regions. illumina.comyoutube.com By performing ATAC-seq in cells with and without P3A1, researchers can determine how P3A1 binding affects chromatin accessibility. frontiersin.org An increase or decrease in accessibility at P3A1 binding sites can indicate whether P3A1 functions to open or close chromatin, thereby activating or repressing gene expression. nih.gov

Together, these epigenomic methods provide a high-resolution map of P3A1's activity on the genome, linking its physical presence at regulatory elements to changes in chromatin structure and gene expression. nih.gov

Genomic Location of P3A1 BindingAssociated GeneChIP-seq Peak ScoreChange in Chromatin Accessibility (ATAC-seq)Predicted Regulatory Effect
PromoterGENE-A254.7IncreasedActivation
Enhancer (Distal)GENE-B189.2IncreasedActivation
PromoterGENE-C155.4DecreasedRepression
Intronic RegionGENE-F98.5IncreasedActivation

Evolutionary Conservation and Comparative Genomics of P3a1 Regulatory Proteins

Orthologs and Paralogs of P3A1 Across Species

The gene encoding the P3A1 regulatory protein is highly conserved across vertebrates, indicating its fundamental role in cellular physiology. Orthologs of the human PPP1R3A gene are found in a wide range of species, underscoring its evolutionary importance. For instance, well-studied orthologs exist in the mouse (Ppp1r3a) and the rat (Ppp1r3a), which have been instrumental in dissecting the protein's function through knockout and transgenic models.

The P3A1 protein is part of a larger family of Protein Phosphatase 1 (PP1) regulatory subunits, with several paralogs that have arisen through gene duplication events. These paralogs, while sharing the core function of targeting PP1 to specific subcellular locations or substrates, exhibit distinct tissue expression patterns and regulatory properties. In humans, the PPP1R3 family includes several members, such as PPP1R3B, PPP1R3C, PPP1R3D, PPP1R3E, PPP1R3F, and PPP1R3G. nih.govnih.gov This diversity of paralogs allows for fine-tuned regulation of PP1 activity in different cellular contexts. For example, PPP1R3A is predominantly expressed in skeletal muscle, while other paralogs are more abundant in the liver or other tissues. diabetesjournals.org

Gene/ProteinRelationship to Human PPP1R3ASpeciesPrimary Tissue of Expression
Ppp1r3aOrthologMouse (Mus musculus)Skeletal Muscle
Ppp1r3aOrthologRat (Rattus norvegicus)Skeletal Muscle
PPP1R3BParalogHuman (Homo sapiens)Liver
PPP1R3CParalogHuman (Homo sapiens)Widely expressed
PPP1R3DParalogHuman (Homo sapiens)Brain, Heart
PPP1R3EParalogHuman (Homo sapiens)-
PPP1R3FParalogHuman (Homo sapiens)Brain (Astrocytes)
PPP1R3GParalogHuman (Homo sapiens)-

Evolutionary Divergence and Conservation of Regulatory Mechanisms

The primary regulatory mechanism of P3A1 is its ability to act as a scaffold, bringing the catalytic subunit of Protein Phosphatase 1 (PP1c) into close proximity with its substrates on the glycogen (B147801) particle. This targeting function is highly conserved across species and is mediated by specific domains within the P3A1 protein that bind to both PP1c and glycogen. uniprot.org

The regulation of P3A1 itself is also subject to evolutionary conservation. In response to hormonal signals such as insulin (B600854) and adrenaline, P3A1 is phosphorylated at specific sites. wikipedia.org This phosphorylation modulates its ability to bind PP1c and thereby controls the activity of key enzymes in glycogen metabolism, namely glycogen synthase and glycogen phosphorylase. This intricate control system allows for the rapid storage or release of glucose in response to the body's energy needs and appears to be a conserved feature in vertebrates.

Evolutionary divergence is evident in the tissue-specific expression of P3A1 and its paralogs. While P3A1 is the primary glycogen-targeting subunit in skeletal muscle, other paralogs have evolved to perform similar functions in other tissues, such as the liver-specific PPP1R3B. This divergence in expression patterns allows for tissue-specific regulation of glycogen metabolism, reflecting the different physiological roles of these tissues. Furthermore, differences in the expression patterns of the PPP1R3 genes between species, such as between mice and humans, suggest that glycogen metabolism may be regulated differently to support the functional distinctions between the brains of different species. nih.gov

Insights from Comparative Studies on Developmental Gene Regulation

While P3A1 is not a direct regulator of gene expression in the manner of a transcription factor, its role in metabolic regulation has profound implications for developmental processes. The proper control of glycogen and glucose metabolism is essential for embryonic development, providing the necessary energy and biosynthetic precursors for cell division, differentiation, and morphogenesis. nih.govyale.edu

Comparative studies across different organisms highlight the critical role of energy metabolism in development. In insects, for example, maternally deposited glycogen is a crucial energy source during early embryogenesis, and disruption of key metabolic enzymes leads to developmental arrest. nih.gov In mammals, the regulation of hepatic glycogen synthesis is crucial during fetal development, with hormones like hydrocortisone (B1673445) and insulin playing key roles in inducing and activating the necessary enzymes. nih.gov

Although direct studies on the role of P3A1 in developmental gene regulation are limited, its function in controlling glycogen stores is undoubtedly vital for normal development. Disruptions in glycogen metabolism can lead to a variety of developmental issues. For instance, mutations in the P3A1 paralog, PPP1R3F, are associated with a neurodevelopmental disorder characterized by developmental delay and intellectual disability, underscoring the critical role of this family of proteins in brain development. nih.govucl.ac.uk This suggests that while P3A1's primary role is metabolic, the metabolic homeostasis it maintains is a prerequisite for the proper execution of developmental gene regulation programs. The energy status of a cell, which is influenced by proteins like P3A1, can impact signaling pathways that do directly control gene expression.

Compound and Gene Table

NameType
This compound (PPP1R3A)Protein
Protein Phosphatase 1 (PP1)Protein
PPP1R3AGene
Ppp1r3aGene
PPP1R3BProtein
PPP1R3CProtein
PPP1R3DProtein
PPP1R3EProtein
PPP1R3FProtein
PPP1R3GProtein
Glycogen SynthaseEnzyme
Glycogen PhosphorylaseEnzyme
InsulinHormone
AdrenalineHormone
HydrocortisoneHormone

Q & A

Basic Research Questions

Q. How can researchers confirm the maternal origin of P3A1 mRNA in early embryonic development?

  • Methodological Answer : Use RNA gel electrophoresis to analyze transcript size (e.g., 2.5 kb for P3A1) and compare it to maternal mRNA profiles. Single-strand antisense RNA probe titration can quantify maternal mRNA stability during early embryogenesis . Validate with in situ hybridization in oocytes and cleavage-stage embryos.

Q. What experimental approaches are recommended to distinguish P3A1 from paralogs like P3A2 in gene expression studies?

  • Methodological Answer : Design gene-specific probes targeting non-conserved regions of P3A1 and P3A2. Use Northern blotting with stringent hybridization conditions to avoid cross-reactivity. Confirm specificity via knockdown/knockout experiments followed by RT-PCR .

Q. How can researchers ensure accurate quantification of P3A1 protein levels in heterogeneous cell populations?

  • Methodological Answer : Combine flow cytometry with fluorescently tagged antibodies validated for P3A1. Normalize data using housekeeping proteins (e.g., β-actin) and include spike-in controls for technical variability .

Advanced Research Questions

Q. How should researchers reconcile contradictory data on P3A1’s role in transcriptional regulation versus structural interactions (e.g., TCR-pMHC binding)?

  • Methodological Answer : Conduct domain-specific mutagenesis to separate DNA-binding regions from structural motifs. Use cryo-EM or X-ray crystallography to map interaction interfaces (e.g., TCR angle shifts with P3A1-bound peptides) . Compare transcriptional activity (via luciferase assays) and structural binding (SPR/BLI) under identical conditions.

Q. What statistical frameworks are suitable for analyzing P3A1’s dose-dependent effects in lineage-specific gene expression?

  • Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to quantify cooperativity. Use bootstrapping to assess confidence intervals for low-abundance mRNA datasets. Validate with Bayesian hierarchical models to account for embryo-to-embryo variability .

Q. How can researchers address batch-to-batch variability in P3A1 recombinant protein used for functional assays?

  • Methodological Answer : Request peptide content analysis (HPLC/MS) and endotoxin profiling from suppliers. Include internal controls (e.g., spiked-in labeled P3A1) in each experiment. Standardize buffer conditions (e.g., TFA removal <1% for cell assays) .

Q. What strategies mitigate off-target effects when silencing P3A1 in CRISPR/Cas9 models?

  • Methodological Answer : Use dual sgRNAs targeting exonic regions with low homology to paralogs. Validate via whole-genome sequencing and RNA-Seq to assess off-target transcription. Include rescue experiments with wild-type P3A1 cDNA .

Methodological Considerations for Contradictory Data

  • Replication : Ensure ≥3 biological replicates for embryogenesis studies to account for developmental asynchrony .
  • Controls : Include maternal mRNA-depleted embryos and inhibitor-treated cohorts (e.g., actinomycin D) to distinguish zygotic vs. maternal contributions .
  • Cross-Species Validation : Test P3A1 orthologs in model organisms (e.g., zebrafish, Xenopus) to isolate conserved functional domains .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.